molecular formula C8H12O2 B2444659 3-Cyclopropylcyclobutane-1-carboxylic acid CAS No. 1784150-06-6

3-Cyclopropylcyclobutane-1-carboxylic acid

Cat. No.: B2444659
CAS No.: 1784150-06-6
M. Wt: 140.182
InChI Key: HZOWHCJHYPNUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a cyclobutane ring, which is further bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of cyclobutene derivatives, followed by carboxylation. The cyclopropanation can be carried out using reagents such as diazomethane or Simmons-Smith reagents . The carboxylation step typically involves the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum for hydrogenation reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Substituted cyclopropyl or cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl and cyclobutane rings provide rigidity to the molecule, influencing its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    Cyclopropanecarboxylic Acid: Shares the cyclopropyl group but lacks the cyclobutane ring.

    Cyclobutanecarboxylic Acid: Contains the cyclobutane ring but not the cyclopropyl group.

    Cyclopropylcyclobutane: Lacks the carboxylic acid group.

Uniqueness: 3-Cyclopropylcyclobutane-1-carboxylic acid is unique due to the presence of both cyclopropyl and cyclobutane rings, along with the carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWHCJHYPNUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.